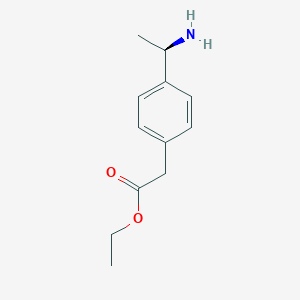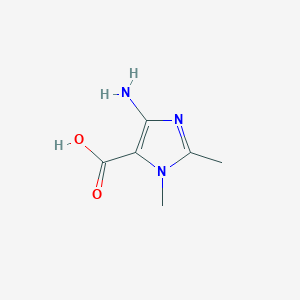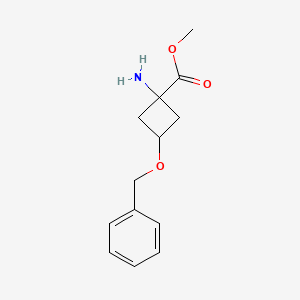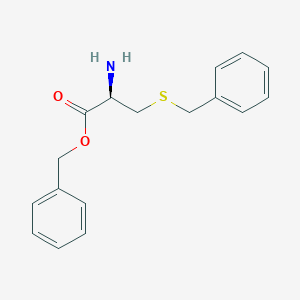![molecular formula C6H5N3S B12946982 Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
Thieno[2,3-d]pyridazin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-d]pyridazin-7-amine is a heterocyclic compound that contains a fused ring system composed of a thiophene ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block for the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-d]pyridazin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-d]pyridazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or acetonitrile and may require catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the molecule .
Applications De Recherche Scientifique
Thieno[2,3-d]pyridazin-7-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Thieno[2,3-d]pyridazin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, this compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thieno[2,3-d]pyridazin-7-amine include other fused heterocyclic systems such as:
- Thieno[3,2-d]pyrimidine
- Thieno[2,3-c]pyridazine
- Pyrrolo[2,3-d]pyridazine
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both sulfur and nitrogen atoms in its structure. This unique arrangement contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Propriétés
Formule moléculaire |
C6H5N3S |
|---|---|
Poids moléculaire |
151.19 g/mol |
Nom IUPAC |
thieno[2,3-d]pyridazin-7-amine |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H,(H2,7,9) |
Clé InChI |
ZYECVHNCKVTVSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C(N=NC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


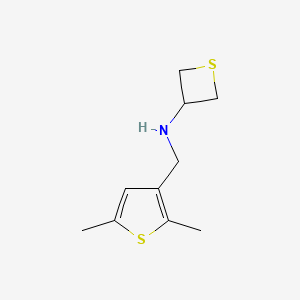


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)
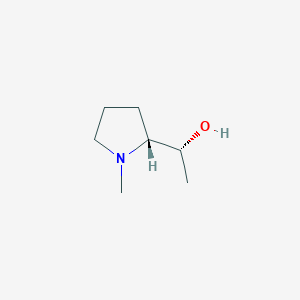
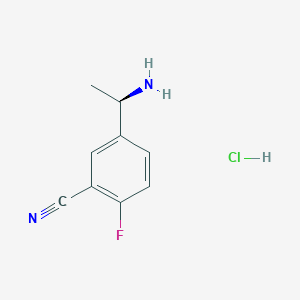


![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
